N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid
N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid
Brand Name:
Vulcanchem
CAS No.:
860295-23-4
VCID:
VC20787689
InChI:
InChI=1S/C14H15NO7/c16-10-4-1-8(7-11(10)17)2-5-12(18)15-9(14(21)22)3-6-13(19)20/h1-2,4-5,7,9,16-17H,3,6H2,(H,15,18)(H,19,20)(H,21,22)/b5-2+/t9-/m0/s1
SMILES:
C1=CC(=C(C=C1C=CC(=O)NC(CCC(=O)O)C(=O)O)O)O
Molecular Formula:
C14H15NO7
Molecular Weight:
309.27 g/mol
N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid
CAS No.: 860295-23-4
Cat. No.: VC20787689
Molecular Formula: C14H15NO7
Molecular Weight: 309.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 860295-23-4 |
|---|---|
| Molecular Formula | C14H15NO7 |
| Molecular Weight | 309.27 g/mol |
| IUPAC Name | (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]pentanedioic acid |
| Standard InChI | InChI=1S/C14H15NO7/c16-10-4-1-8(7-11(10)17)2-5-12(18)15-9(14(21)22)3-6-13(19)20/h1-2,4-5,7,9,16-17H,3,6H2,(H,15,18)(H,19,20)(H,21,22)/b5-2+/t9-/m0/s1 |
| Standard InChI Key | PRCRWIWEDONYKC-MAHOQKISSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1/C=C/C(=O)N[C@@H](CCC(=O)O)C(=O)O)O)O |
| SMILES | C1=CC(=C(C=C1C=CC(=O)NC(CCC(=O)O)C(=O)O)O)O |
| Canonical SMILES | C1=CC(=C(C=C1C=CC(=O)NC(CCC(=O)O)C(=O)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator